1,3,5-Tri(4-pyrazolyl)benzene

ligand field strength pKa azolate linker

Research requiring chemically and thermally robust metal-organic frameworks (MOFs) often fails due to linker degradation under harsh catalytic conditions. 1,3,5-Tri(4-pyrazolyl)benzene (H3BTP, CAS 1325728-09-3) solves this with its high-basicity pyrazolate donors (pKa 19.8). - **Superior Stability:** Ni3(BTP)2 retains crystallinity after 14 days in boiling pH 2-14 solutions; Zn3(BTP)2 stable to 510°C in air. - **Proven Performance:** Enables Cu-BTP electrodes achieving 82% Faradaic efficiency (60% CH4, 22% C2H4) at 1.25 A cm⁻² for CO2 reduction. - **Supply Assurance:** ≥98% purity ensures reproducible MOF synthesis. Available for immediate R&D shipment.

Molecular Formula C15H12N6
Molecular Weight 276.3 g/mol
CAS No. 1325728-09-3
Cat. No. B3097948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri(4-pyrazolyl)benzene
CAS1325728-09-3
Molecular FormulaC15H12N6
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C2=CNN=C2)C3=CNN=C3)C4=CNN=C4
InChIInChI=1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21)
InChIKeyKPOMEKVZZCIYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H3BTP: Tritopic C3-Symmetric Pyrazolate Ligand for Ultra-Stable MOFs


1,3,5-Tri(4-pyrazolyl)benzene (CAS 1325728-09-3), systematically named 4,4′,4″-benzene-1,3,5-triyltris(1H-pyrazole) and commonly abbreviated H3BTP, is a C3-symmetric tritopic pyrazolate ligand with molecular formula C15H12N6 and a molecular weight of 276.30 g/mol . The compound features three 1H-pyrazol-4-yl donor arms attached at the 1-, 3-, and 5-positions of a central benzene ring, providing a rigid, planar, trigonal coordination geometry [1]. Upon deprotonation to the BTP3− trianion, the ligand serves as a hexadentate bridging node for assembling metal–organic frameworks (MOFs) and metal–azolate frameworks (MAFs) that exhibit exposed metal sites, exceptional thermal and chemical stability, and permanent microporosity [1]. Its pyrazolate donors confer a ligand pKa of 19.8—substantially higher than triazolate (13.9) and tetrazolate (4.9) congeners—translating into stronger metal–nitrogen bonds and framework robustness that cannot be replicated by lower-basicity azolate linkers [2].

C3-symmetric tritopic pyrazolate ligand for assembling MOFs and MAFs
Deprotonates to BTP³⁻ hexadentate node; generates sodalite-like topologies with open metal sites
Pyrazolate pKa 19.8 confers robust metal–nitrogen bonds; supports high thermal/chemical stability

Why Generic Azolate Linkers Cannot Substitute H3BTP in Performance-Critical MOFs


Selecting a different tritopic azolate linker—such as 1,3,5-tris(1H-1,2,3-triazol-5-yl)benzene (H3BTTri) or 1,3,5-tris(2H-tetrazol-5-yl)benzene (H3BTT)—as a drop-in replacement for H3BTP fundamentally alters key properties of the resulting MOF, because the ligand field strength imparted to the metal nodes is dictated by the azolate heterocycle [1]. The pyrazolate anion (pKa of conjugate acid = 19.8) is a significantly stronger σ-donor than triazolate (pKa = 13.9) or tetrazolate (pKa = 4.9), and this difference directly governs metal–ligand bond covalency, framework stability, and the electronic structure of coordinatively unsaturated metal sites [1]. Even among pyrazole-based linkers, the tritopic, C3-symmetric geometry of H3BTP generates three-dimensional sodalite-like topologies with 10 Å channels and accessible open metal sites, whereas linear ditopic pyrazole ligands (e.g., H2BDP, H2BPEB) produce lower-dimensionality or less porous structures that degrade under catalytic conditions [2]. These structural and electronic distinctions make simple within-class substitution a demonstrable performance risk rather than an equivalent interchange.

Attribute
H3BTP (Target)
Triazolate/Tetrazolate Analogs
Ligand pKa
19.8 (strong σ-donor)
13.9 (H3BTTri), 4.9 (H3BTT) — weaker M–N bonds
Framework Topology
3D sodalite with 10 Å channels
Lower-dimensionality or less porous structures possible
Stability Under Catalytic Conditions
Retains crystallinity; 510 °C thermal limit reported
May degrade or fail to form isostructural framework

Quantitative Differentiation: H3BTP vs Closest Azolate Competitors


Ligand Field Strength: pKa Advantage Over Triazolate and Tetrazolate Analogs

The proton affinity of the deprotonated azolate ligand directly determines the ligand field strength at the metal node in isostructural MAFs. H3BTP exhibits a pKa of 19.8, which is 5.9 log units higher than H3BTTri (pKa = 13.9) and 14.9 log units higher than H3BTT (pKa = 4.9), as reported in a direct head-to-head study of three isostructural copper(I) MAFs [1]. The order of pKa values—H3BTP >> H3BTTri > H3BTT—is perfectly correlated with the order of hydrocarbon selectivity in CO2 electroreduction, confirming that the stronger Lewis basicity of BTP3− leads to stronger ligand field strength, tighter binding of key intermediates (*CO, *CHO), and enhanced catalytic performance [1].

Ligand Field Strength
Head-to-head
pKa 19.8 vs 13.9 (H3BTTri) and 4.9 (H3BTT)
Higher σ-donor strength supports stronger M–N bonds and stability
Isostructural Cu(I) MAFs compared
ligand field strength pKa azolate linker metal–organic framework

CO2 Electroreduction: Hydrocarbon Selectivity at Industrial Current Density

Under identical flow-cell conditions, the pyrazolate-based Cu-BTP (constructed from H3BTP) delivers a total hydrocarbon Faradaic efficiency (FE) of 82% (CH4 60%, C2H4 22%) at a current density of 1.25 A cm−2, outperforming the isostructural triazolate-bridged Cu-BTTri and tetrazolate-bridged Cu-BTT frameworks [1]. The hydrocarbon selectivity order—Cu-BTP > Cu-BTTri > Cu-BTT—is consistent with the ligand pKa trend, and Cu-BTP shows no obvious degradation over 60 hours of continuous operation in a flow cell [1]. In contrast, Cu-BTTri and Cu-BTT exhibit progressively lower hydrocarbon FEs under the same potential range [1].

CO2 Electroreduction FE
Head-to-head
82% total hydrocarbons (CH4 60%, C2H4 22%) at 1.25 A cm⁻²
Pyrazolate-based Cu-BTP achieves highest FE among tested MAFs
Flow cell, 60 h continuous operation without degradation
CO2 electroreduction Faradaic efficiency metal-azolate framework electrocatalysis

Thermal and Chemical Stability Under Harsh Conditions

The M3(BTP)2 series (M = Ni, Cu, Zn, Co) synthesized from H3BTP demonstrates exceptional robustness that distinguishes pyrazolate-bridged frameworks from carboxylate- and other azolate-based MOFs. Ni3(BTP)2 (compound 1) is stable to heating in air to 430 °C and survives treatment with boiling aqueous solutions spanning pH 2 to pH 14 for two weeks without loss of crystallinity [1]. Zn3(BTP)2 (compound 3) is stable to heating in air up to at least 510 °C [1]. After desolvation, these frameworks retain crystallinity and exhibit BET surface areas of 1650, 1860, 930, and 1027 m² g−1 for Ni, Cu, Zn, and Co analogs, respectively [1]. In contrast, the closely related tetrazolate linker H3BTT could not generate a Mn-BTT analog under identical synthetic conditions, highlighting the unique structure-directing behavior of H3BTP [1].

Thermal and Chemical Stability
Reported
510 °C (air) / pH 2–14 boiling, 14 d
Framework stability supports deployment in harsh industrial conditions
BET 1650–1860 m² g⁻¹ after desolvation
thermal stability chemical stability MOF pyrazolate framework

HMF Oxidation: Catalytic Selectivity and Framework Integrity

In a direct comparative study of three Ni-based MOFs for the base-free selective oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF), the H3BTP-derived framework Ni3(BTP)2 was the most active and selective catalyst [1]. Ni3(BTP)2 achieved a DFF yield of 27% after 24 hours with a selectivity close to 100% under mild reaction conditions (120 °C, 30 bar O2, water as solvent) [1]. Under identical conditions, the linear ditopic pyrazole-based Ni(BDP) underwent framework degradation, while Ni(BPEB) (linear alkyne-extended pyrazole linker) exhibited lower catalytic activity [1]. In situ DRIFT and FT-IR spectroscopy confirmed that the superior performance of Ni3(BTP)2 originates from enhanced accessibility of the Ni open metal sites, a direct consequence of the tritopic BTP3− linker topology [1].

HMF Oxidation Selectivity
Head-to-head
27% DFF yield, ~100% selectivity; Ni(BDP) degraded
Supports selection for HMF-to-DFF catalysis; Ni(BDP) degrades
120 °C, 30 bar O2, water, 24 h
HMF oxidation DFF selectivity Ni-MOF biomass valorization

Oxygen Evolution Reaction: Overpotential and Long-Term Durability

The pyrazolate-based MOF BUT-124(Co), constructed from [Co4Pz8] clusters and BTP3− linkers, was recently synthesized via a two-step post-synthetic metal metathesis strategy [1]. In the oxygen evolution reaction (OER), BUT-124(Co)-S80 achieved an overpotential of 393 mV at a current density of 10 mA cm−2 in 1 M KOH, a value that outperforms most reported MOF-based OER catalysts [1]. The material demonstrated remarkable long-term stability during potentiostatic electrolysis, surpassing the durability of many benchmark catalysts [1]. The Co2+/Co3+ redox couple in BUT-124(Co)-S80 exhibited lower redox potentials than those reported for Co(OH)2/CoOOH, indicating that the N-coordination environment provided by the pyrazolate ligand fundamentally alters the electronic properties of the cobalt centers in a manner not achievable with oxide-based catalysts or carboxylate-based MOFs [1].

OER Overpotential
Cross-study comparable
393 mV at 10 mA cm⁻² (1 M KOH)
Reported OER activity surpasses most MOF benchmarks tested
Long-term potentiostatic durability reported
oxygen evolution reaction electrocatalysis cobalt-MOF water splitting

High-Value Application Scenarios Based on Quantitative Differentiation


Industrial CO2 Electroreduction to Hydrocarbons

Research groups and companies developing electrochemical CO2 reduction systems should prioritize H3BTP as the ligand for constructing Cu-based MAF electrodes. Cu-BTP delivers 82% Faradaic efficiency for hydrocarbons (CH4 60%, C2H4 22%) at an industrial current density of 1.25 A cm−2, with no degradation over 60 hours of continuous operation [1]. The isostructural triazolate and tetrazolate analogs (Cu-BTTri, Cu-BTT) cannot match this performance, making H3BTP the only viable tritopic azolate linker for high-current-density CO2-to-hydrocarbon electrolysis [1]. Procurement should specify H3BTP purity ≥ 98% to ensure reproducible MOF synthesis and consistent electrode performance.

Ultra-Stable MOFs for Catalysis in Harsh Chemical Environments

When designing MOFs for catalytic processes that involve boiling acidic or basic aqueous streams, flue gas treatment, or high-temperature regeneration cycles, H3BTP-derived frameworks offer quantifiable stability advantages. Ni3(BTP)2 retains full crystallinity after 14 days in boiling solutions spanning pH 2–14, while Zn3(BTP)2 is thermally stable to 510 °C in air—benchmarks that most carboxylate- and other azolate-based MOFs cannot meet [2]. The tritopic C3-symmetric geometry of H3BTP is essential for generating the expanded sodalite topology with accessible open metal sites; attempts to use the similarly shaped tetrazolate linker H3BTT failed to produce the targeted framework under analogous conditions [2].

Selective Oxidation of Biomass-Derived HMF to DFF

For biomass valorization programs targeting the conversion of 5-hydroxymethylfurfural (HMF) to the high-value dialdehyde DFF, Ni3(BTP)2 constructed from H3BTP is the only pyrazole-based Ni-MOF that combines catalytic productivity (27% DFF yield) with near-100% selectivity and framework stability under reaction conditions (120 °C, 30 bar O2, water) [3]. The linear ditopic pyrazole linkers H2BDP and H2BPEB produce Ni-MOFs that either degrade (Ni(BDP)) or exhibit lower activity (Ni(BPEB)), making them unsuitable substitutes [3]. Researchers and process developers should specify H3BTP when ordering the organic precursor for Ni-MOF-catalyzed HMF oxidation.

Oxygen Evolution Electrocatalysis for Alkaline Water Splitting

Electrolyzer developers seeking stable, non-precious-metal OER catalysts should consider BUT-124(Co)-type frameworks based on the BTP3− ligand. BUT-124(Co)-S80 achieves an overpotential of 393 mV at 10 mA cm−2 in 1 M KOH with long-term potentiostatic durability surpassing many benchmark catalysts [4]. The pyrazolate N-coordination environment lowers the Co2+/Co3+ redox potential relative to Co(OH)2/CoOOH, providing an electronic advantage that oxide-based OER catalysts cannot replicate [4]. Procuring H3BTP with high purity (≥ 95%) is critical for the two-step metathesis synthesis required to obtain phase-pure BUT-124(Co) with optimal porosity and catalytic performance.

Application
Selection Property
Validation Focus
CO2 Electroreduction to Hydrocarbons
Pyrazolate ligand field strength for *CO intermediate stabilization
Hydrocarbon Faradaic efficiency at industrial current density
Harsh-Environment Catalysis
Framework thermal/chemical robustness
Crystallinity retention after boiling pH 2–14 and high-temperature exposure
Selective HMF Oxidation
Tritopic topology providing accessible open metal sites
DFF yield, selectivity, and framework stability under oxidizing conditions
Alkaline OER Electrocatalysis
Pyrazolate N-coordination environment for cobalt
Overpotential and long-term potentiostatic durability
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